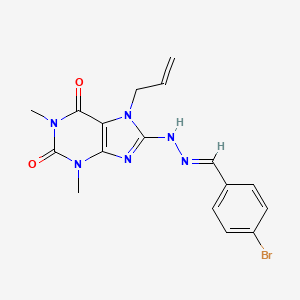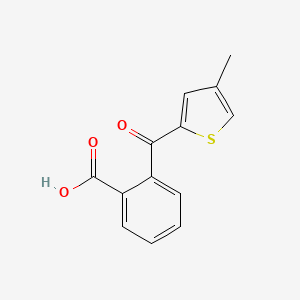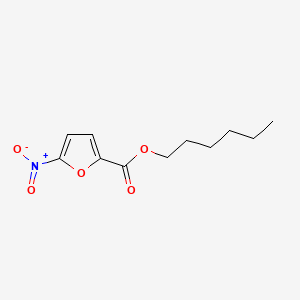
5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride is an organic compound with the molecular formula C({12})H({8})Cl({2})O({2}). It is a derivative of furan, a heterocyclic organic compound, and contains both a chloro and a methyl group attached to a phenyl ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenyl and furan-2-carbonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chloro-2-methylphenyl is reacted with furan-2-carbonyl chloride under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The reaction is typically conducted at low temperatures to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the product. Additionally, industrial methods would incorporate rigorous purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Oxidation and Reduction: The furan ring can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The phenyl ring can undergo various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols can react with the acyl chloride group to form amides or esters, respectively.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the furan ring.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving the phenyl ring.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Oxidized Furans: Products of oxidation reactions.
Coupled Products: Formed from coupling reactions involving the phenyl ring.
科学的研究の応用
Chemistry
In chemistry, 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through acylation reactions. This modification can help in studying the structure and function of these biomolecules.
Medicine
Although not used directly as a therapeutic agent, derivatives of this compound may have potential applications in drug development. Its ability to form stable amide and ester bonds makes it useful in the synthesis of pharmaceutical compounds.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials that require specific functional groups for their properties.
作用機序
The mechanism of action of 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The acyl chloride group can react with nucleophiles, such as amines or alcohols, to form amides or esters. This reactivity is utilized in various chemical reactions to modify other molecules.
Molecular Targets and Pathways
The primary molecular targets of this compound are nucleophiles that can react with the acyl chloride group. The pathways involved include nucleophilic substitution and acylation reactions, which are fundamental in organic chemistry.
類似化合物との比較
Similar Compounds
Furan-2-carbonyl chloride: Lacks the chloro and methyl groups on the phenyl ring.
3-Chloro-2-methylphenyl isocyanate: Contains an isocyanate group instead of the acyl chloride group.
5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid: Contains a carboxylic acid group instead of the acyl chloride group.
Uniqueness
The presence of both chloro and methyl groups on the phenyl ring, along with the furan ring and acyl chloride group, makes 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride unique. These functional groups confer specific reactivity patterns that are not present in similar compounds, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H8Cl2O2 |
|---|---|
分子量 |
255.09 g/mol |
IUPAC名 |
5-(3-chloro-2-methylphenyl)furan-2-carbonyl chloride |
InChI |
InChI=1S/C12H8Cl2O2/c1-7-8(3-2-4-9(7)13)10-5-6-11(16-10)12(14)15/h2-6H,1H3 |
InChIキー |
LPFXQJLNECCLMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine](/img/structure/B12042853.png)

![2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042878.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B12042895.png)




![(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12042911.png)

![benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B12042923.png)

![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12042948.png)
